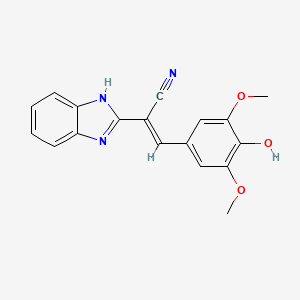
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a hydroxy-dimethoxyphenyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Attachment of Hydroxy-Dimethoxyphenyl Group: The hydroxy-dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxy-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the cyanide group can participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core structure.
Phenyl Ethenyl Cyanides: Compounds such as styrene cyanide and 4-hydroxy-3-methoxystyrene cyanide have similar structural motifs.
Uniqueness
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-ETHENYL CYANIDE is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H15N3O3/c1-23-15-8-11(9-16(24-2)17(15)22)7-12(10-19)18-20-13-5-3-4-6-14(13)21-18/h3-9,22H,1-2H3,(H,20,21)/b12-7+ |
InChI Key |
ZDDQZHYZCTUTIU-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11103789.png)

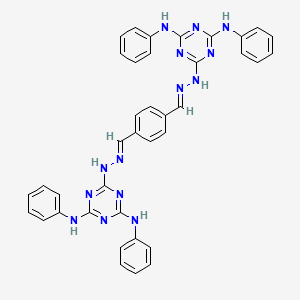
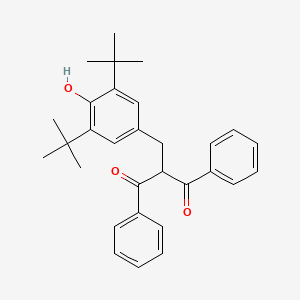
![dicyano[(4S,5R,6R)-3-cyano-4-(4-fluorophenyl)-6-hydroxy-6-methyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-yl]methanide](/img/structure/B11103798.png)
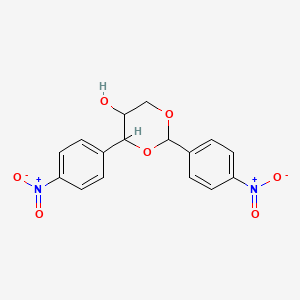
![Tetra-tert-butyl 2,2'-[6-(methylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)](/img/structure/B11103803.png)

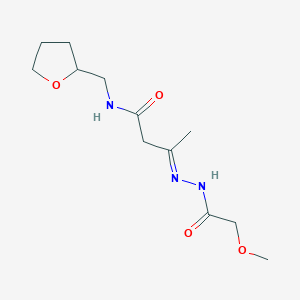
![4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]benzamide](/img/structure/B11103812.png)
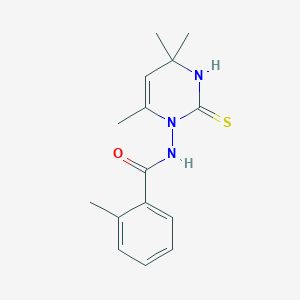
![4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11103825.png)
![6-[(3,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11103830.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]benzohydrazide](/img/structure/B11103839.png)
